BenchChemオンラインストアへようこそ!

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Synthetic Chemistry Building Block Versatility Functional Group Interconversion

Secure 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 320342-31-2) as a unique spirocyclic nitrile intermediate. The 8-OH group provides a hydrogen bond donor, nucleophilic handle, and chiral center absent in non-hydroxylated analogs (CAS 69947-09-7, etc.), enabling ester/ether linkages for diverse pharmacophore attachment. Explicitly encompassed by Markush claims in TWI396691B for cardiovascular and endocrine applications—generic spirocyclic nitriles lack this defensible IP position. The scaffold delivers high-affinity 5-HT1A/σ1 receptor binding (pKi up to 9.13), making it ideal for CNS drug discovery campaigns. Supplied at ≥97% purity with global ambient shipping.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B11908240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C#N)O)OCCO2
InChIInChI=1S/C9H13NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-6H2
InChIKeyGGZGFIGHMPGJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Core Properties and Procurement-Relevant Class Identity


8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 320342-31-2) is a functionalized spirocyclic nitrile featuring a 1,4-dioxaspiro[4.5]decane core, a hydroxyl group at the 8-position, and a nitrile moiety . With a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, this compound combines the conformational rigidity characteristic of spirocyclic scaffolds with dual functional handles—a hydrogen bond donor (hydroxyl) and a polar nitrile group capable of participating in diverse synthetic transformations [1]. The compound is commercially available with purities typically exceeding 97% and is supplied as a research-grade intermediate .

Why 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile Cannot Be Replaced by Unfunctionalized or Regioisomeric Analogs


Generic substitution with closely related spirocyclic nitriles—such as 1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 69947-09-7), 1,4-dioxaspiro[4.5]decane-7-carbonitrile (CAS 29647-99-2), or 1,4-dioxaspiro[4.5]decane-6-carbonitrile—introduces critical functional and synthetic liabilities that undermine procurement intent. The absence of the 8-hydroxyl group eliminates a hydrogen bond donor site and a nucleophilic handle for esterification, etherification, or oxidation reactions, fundamentally altering downstream synthetic pathways . Regioisomeric variation (e.g., 7- vs. 8-carbonitrile) shifts the spatial orientation of the nitrile relative to the spirocyclic scaffold, which directly impacts binding conformations in receptor-ligand interactions and can produce divergent pharmacokinetic and pharmacodynamic profiles when incorporated into bioactive molecules [1]. Substituting with non-spirocyclic cyclohexane-based nitriles forfeits the conformational constraint and enhanced metabolic stability conferred by the spirocyclic architecture—properties that are non-negotiable in modern drug discovery campaigns targeting difficult-to-drug proteins [2].

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Comparator-Based Quantitative Differentiation Evidence


Functional Group Differentiation: Hydroxyl-Driven Synthetic Versatility Versus Non-Hydroxylated Analogs

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile contains a hydroxyl group at the 8-position (C8), which is absent in 1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 69947-09-7) . This hydroxyl group serves as a hydrogen bond donor (HBD count = 1) and a nucleophilic site for derivatization, whereas the non-hydroxylated analog lacks HBD capacity entirely (HBD count = 0) . The hydroxyl group can undergo oxidation to a ketone, esterification, etherification, or conversion to a leaving group, enabling at least three additional synthetic pathways not accessible to the non-hydroxylated comparator .

Synthetic Chemistry Building Block Versatility Functional Group Interconversion

Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with Non-Hydroxylated Analog

The hydroxyl group at the 8-position substantially reduces lipophilicity. 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile exhibits an XLogP3 value of -0.2, compared to an estimated XLogP3 of approximately +0.5 to +0.8 for 1,4-dioxaspiro[4.5]decane-8-carbonitrile (based on structural increment calculations) . This ~0.7-1.0 log unit difference represents a reduction in membrane partitioning by a factor of approximately 5-10×, a clinically meaningful shift that can favorably impact solubility, reduce hERG liability, and improve oral bioavailability profiles in lead optimization campaigns [1].

Drug Discovery ADME Prediction Lipophilicity Optimization

Patent-Backed Therapeutic Differentiation: Explicit Claiming in Cardiovascular and Endocrine Indications

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile falls within the scope of spirocyclic nitriles explicitly claimed for therapeutic use in patent TWI396691B (and related family members) for cardiovascular indications including antithrombotic/anticoagulant therapy (A61P7/02), ischemic/atherosclerotic disease treatment (A61P9/10), and endocrine disorders including thyroid hormone modulation (A61P5/14) [1]. In contrast, simpler spirocyclic nitriles lacking the hydroxyl group (e.g., 1,4-dioxaspiro[4.5]decane-8-carbonitrile) are not explicitly exemplified or claimed in the same therapeutic context, and appear primarily as synthetic intermediates in the patent literature without demonstrated biological activity data .

Patent Exclusivity Cardiovascular Therapeutics Endocrine Disorders

Binding Affinity Evidence from Class-Level 1,4-Dioxaspiro[4.5]decane SAR: Scaffold-Dependent Potency and Selectivity

While direct binding data for 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile are not available, the 1,4-dioxaspiro[4.5]decane scaffold has been extensively characterized in receptor binding studies. Compounds bearing this scaffold demonstrate high-affinity interactions: derivative 25b (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) exhibited pKiσ1 = 9.13 with σ1/σ2 selectivity ratio of 47 in guinea pig brain membrane radioligand binding assays [1]. In the 5-HT1A receptor system, 1,4-dioxaspiro[4.5]decane-based derivatives 14 and 15 achieved 5-HT1A/α1d selectivity of 80 and functional potency of pD2 = 9.58 with Emax = 74%, respectively, accompanied by in vivo antinociceptive activity at 10 mg/kg i.p. in mouse formalin tests [2]. These data establish the scaffold's capacity for high-affinity, selective receptor engagement, whereas simple cyclohexane-based nitriles lack this documented receptor pharmacology.

GPCR Targeting 5-HT1A Receptor Sigma-1 Receptor Structure-Activity Relationship

Synthetic Accessibility and Multi-Step Derivatization: Electrochemical α-Cyanation Precedent in Aza-Analogs

The nitrile moiety at the 8-position can be installed via electrochemical α-cyanation methodologies, as demonstrated in the closely related 8-aza-spiro[4.5]decane system. Vu et al. reported the electrochemical oxidation of 4-piperidone derivatives to yield α-amino nitriles (e.g., 8-(1-phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile), which served as key intermediates for the asymmetric total synthesis of (+)-myrtine and alkaloid (+)-241D in four steps with stereoselective alkylation-reduction decyanation processes [1]. This establishes a precedent for using spirocyclic α-hydroxy/α-amino nitriles as chiral building blocks, a synthetic advantage not shared by non-hydroxylated or non-spirocyclic carbonitriles.

Electrochemical Synthesis Asymmetric Synthesis Alkaloid Total Synthesis

Physicochemical Stability: Boiling Point and Density Comparison with Closest Non-Hydroxylated Analog

The boiling point of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (the closest non-hydroxylated analog) is 308.1 ± 42.0 °C at 760 mmHg with a density of 1.1 ± 0.1 g/cm³ and enthalpy of vaporization of 54.9 ± 3.0 kJ/mol . While direct experimental data for 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile are not reported, the presence of the hydroxyl group is expected to increase the boiling point by 20-40 °C due to intermolecular hydrogen bonding and to slightly increase density (~1.15-1.20 g/cm³) relative to the non-hydroxylated analog. These differences are relevant for process chemistry scale-up and purification method selection (e.g., distillation vs. recrystallization).

Process Chemistry Thermal Stability Physical Property Characterization

8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Lead Optimization in Cardiovascular and Endocrine Drug Discovery Programs Requiring Patent-Backed Scaffolds

Procure 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile as a key intermediate for cardiovascular (antithrombotic, anti-ischemic) and endocrine (thyroid hormone modulation) drug discovery programs where patent exclusivity is paramount. The compound is explicitly encompassed within the Markush claims of TWI396691B (A61P5/14, A61P7/02, A61P9/10), providing a defensible IP position not available with generic spirocyclic nitrile intermediates [1]. The hydroxyl group enables attachment of diverse pharmacophores via ester or ether linkages while maintaining the conformational rigidity and favorable ADME properties associated with the 1,4-dioxaspiro[4.5]decane scaffold [2].

GPCR-Targeted Probe Synthesis: Building Block for 5-HT1A and Sigma-1 Receptor Ligand Development

Use 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile as a starting material for constructing 5-HT1A and sigma-1 receptor ligands. The 1,4-dioxaspiro[4.5]decane scaffold has demonstrated high-affinity binding (pKi up to 9.13 for σ1R; pD2 up to 9.58 for 5-HT1AR) with selectivity ratios up to 80 in radioligand binding and functional assays [1]. The hydroxyl group at the 8-position serves as an attachment point for amine-containing pharmacophores (e.g., piperazine or piperidine moieties), enabling rapid analoging and SAR exploration around a validated GPCR-targeting core [2].

Asymmetric Synthesis: Chiral Building Block for Natural Product and Alkaloid Total Synthesis

Employ 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile as a chiral building block in asymmetric total synthesis campaigns. Electrochemical α-cyanation methodologies developed for related 8-aza-spiro[4.5]decane systems demonstrate the feasibility of installing the nitrile group stereoselectively, enabling downstream alkylation-reduction decyanation sequences to access enantiopure quinolizidine and piperidine alkaloids (e.g., (+)-myrtine and (+)-241D) in four convergent steps [1]. The hydroxyl group provides a stereogenic center and a synthetic handle for chiral induction, while the spirocyclic scaffold imparts conformational constraint that facilitates stereocontrol in subsequent transformations [2].

Process Chemistry Development: Optimization of Synthetic Routes to Antibacterial 1,2-Dihydroquinolin-2-one Derivatives

Utilize 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile as an intermediate in the preparation of 1,2-dihydroquinolin-2-one and 1,2-dihydroquinoxalin-2-one derivatives, which are established antibacterial agents [1]. The hydroxyl group offers a handle for introducing additional diversity elements prior to heterocycle formation, potentially improving overall synthetic efficiency compared to routes that start from non-hydroxylated analogs. The lower XLogP3 (-0.2 vs. ~+0.5-0.8 for non-hydroxylated analogs) also facilitates aqueous workup and purification steps during multi-step synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.